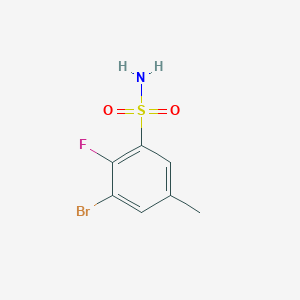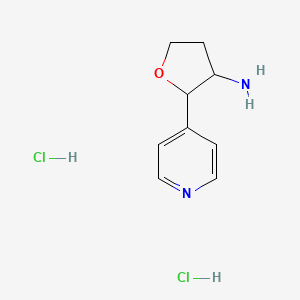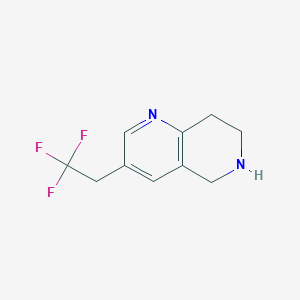![molecular formula C13H16N2 B13271597 2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13271597.png)
2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of anilines It features a pyrrole ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the reaction of 2-methylpyrrole with an appropriate aniline derivative. One common method includes the use of methyl vinyl ketone in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-acetylpyrrole
- 2-Acetyl-N-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to its specific substitution pattern on the pyrrole ring and the presence of an aniline moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H16N2/c1-11-6-3-4-8-13(11)14-10-12-7-5-9-15(12)2/h3-9,14H,10H2,1-2H3 |
InChI Key |
JBRIYRATFQARCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde](/img/structure/B13271515.png)




amine](/img/structure/B13271540.png)
![1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13271548.png)
![tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13271554.png)
![3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13271562.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid](/img/structure/B13271564.png)

![2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol](/img/structure/B13271576.png)


